4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one
Overview
Description
4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H14ClN3O2 and its molecular weight is 243.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural and Electronic Properties
Studies on substituted 3-tertiary-amino-6-aryl-pyridazines, including compounds structurally related to 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, have explored their crystal structures and electronic properties. These compounds have shown interesting structural features, such as the inclination of the phenyl ring and the delocalization of the piperidine nitrogen lone pair, which could influence their biological activity and interaction with biological targets (Georges et al., 1989).
Anticonvulsant Applications
The structural analysis of anticonvulsant compounds similar to the compound of interest suggests potential applications in the treatment or management of seizure disorders. The crystallographic and molecular orbital calculations provide insights into the molecular basis of their anticonvulsant activity, which could guide the development of new therapeutic agents (Georges et al., 1989).
Synthetic Chemistry and Biological Activity
Research on heterocyclic systems, including pyridazin-3-one derivatives, has led to the synthesis of compounds with anticipated biological activities. These studies have involved reactions to produce various derivatives, demonstrating the versatility of pyridazin-3-one as a scaffold for the development of pharmacologically active compounds. The structural modifications and synthetic strategies employed offer valuable insights into the design of compounds with potential applications in medicinal chemistry (Youssef et al., 2005).
Properties
IUPAC Name |
5-chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c11-9-8(4-12-13-10(9)16)14-3-1-2-7(5-14)6-15/h4,7,15H,1-3,5-6H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOIDFLGRHIONV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C(=O)NN=C2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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